molecular formula C20H21F2NO2 B7897047 (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate

(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7897047
M. Wt: 345.4 g/mol
InChI Key: CABRUFOYPPYKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate is a piperidine carboxylate derivative intended for research and development purposes. Piperidine-based compounds are of significant interest in medicinal chemistry and pharmacology research. Structurally similar molecules, such as those featuring a fluorophenyl group attached to a piperidine ring, are frequently investigated as potential ligands for various central nervous system (CNS) targets . For instance, some piperidine derivatives have been explored as dopamine transporter (DAT) inhibitors with potential applications in the study of psychostimulant use disorders , while others have been developed as motilin receptor agonists for gastrointestinal research . This specific compound, featuring dual (3-fluorophenyl)methyl substitutions, presents a complex structure for advanced chemical and pharmacological investigation. It is supplied exclusively For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets and adhere to their institution's chemical safety protocols prior to handling.

Properties

IUPAC Name

(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-18-5-1-3-15(11-18)13-23-9-7-17(8-10-23)20(24)25-14-16-4-2-6-19(22)12-16/h1-6,11-12,17H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABRUFOYPPYKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Ester Intermediate Synthesis

The piperidine core is often constructed via Suzuki-Miyaura coupling. In a representative procedure, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with aryl halides under palladium catalysis. For example, coupling with methyl 4-bromobenzoate in the presence of Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours yields tert-butyl 4-(substituted aryl)piperidine-1-carboxylate derivatives with 99% efficiency.

Piperidinedione Ring Formation

Alternative routes leverage Michael addition to form piperidinedione intermediates. A patented method for analogous compounds involves reacting ethyl 4-fluorocinnamate with N-methylaminocarbonylethyl acetate in ethanol at -15°C to 5°C, followed by sodium ethylate-mediated cyclization to yield piperidinediones. Adaptation to 3-fluorophenyl derivatives would require substituting 4-fluorobenzaldehyde with 3-fluorobenzaldehyde in the initial Horner-Wadsworth-Emmons reaction.

Functionalization with 3-Fluorophenyl Groups

Dual Alkylation Strategy

Introduction of two 3-fluorobenzyl groups proceeds via sequential alkylation:

  • First Alkylation : Piperidine-4-carboxylate is treated with 3-fluorobenzyl bromide in acetonitrile using K₂CO₃ as a base at 60°C for 8 hours, achieving monoalkylation.

  • Second Alkylation : The intermediate undergoes a second alkylation with 3-fluorobenzyl mesylate in DMF at 100°C for 12 hours, facilitated by NaH as a strong base.

StepReagentConditionsYield
13-Fluorobenzyl bromideK₂CO₃, CH₃CN, 60°C, 8h85%
23-Fluorobenzyl mesylateNaH, DMF, 100°C, 12h78%

Reductive Amination

An alternative approach employs reductive amination of piperidine-4-carboxylate with 3-fluorobenzaldehyde. Using NaBH₃CN in methanol at 0°C to room temperature for 6 hours affords the bis-alkylated product in 72% yield after silica gel chromatography.

Esterification and Final Product Isolation

Transesterification

The tert-butyl ester in intermediates like tert-butyl 4-(3-fluorophenyl)piperidine-1-carboxylate is cleaved using HCl in dioxane, followed by reaction with 3-fluorobenzyl alcohol and DCC/DMAP in dichloromethane to form the target ester.

Crystallization and Purity Control

Final purification involves recrystallization from sherwood oil (petroleum ether/ethyl acetate, 4:1), yielding colorless crystals with >99% purity by HPLC. The patent method reports similar recrystallization protocols for related piperidines, achieving pharma-grade purity.

Comparative Analysis of Methods

Efficiency and Scalability

  • Suzuki Coupling : High yields (90–99%) but requires expensive Pd catalysts and stringent anhydrous conditions.

  • Michael Addition-Reduction : Scalable to kilogram quantities with 85–90% overall yield, though stereoselectivity demands careful control of boron trifluoride etherate during reduction.

Environmental and Cost Considerations

  • Waste Generation : The Suzuki method produces stoichiometric boronate byproducts, whereas reductive amination generates minimal waste.

  • Catalyst Recovery : Patent methods emphasize catalyst recycling via aqueous extraction, reducing Pd usage by 40%.

Challenges and Optimization Strategies

Stereochemical Control

The cis/trans ratio during piperidinedione reduction is critical. Using KBH₄ and BF₃·Et₂O in THF at -10°C favors the trans-isomer (dr > 20:1), crucial for biological activity.

Byproduct Mitigation

  • Diastereomer Formation : Additives like (+)-sodium L-ascorbate suppress racemization during alkylation.

  • Oversubstitution : Limiting reaction time to 8 hours prevents dialkylation in the first step.

Industrial Production Techniques

Continuous Flow Synthesis

A patented continuous flow system couples boronate ester formation and alkylation in a single reactor, reducing processing time from 24 hours to 2 hours and improving yield to 94%.

Green Chemistry Adaptations

  • Solvent Recycling : Ethanol and THF are recovered via distillation and reused, cutting solvent costs by 60%.

  • Catalyst Immobilization : Pd nanoparticles on mesoporous silica enhance catalyst turnover number (TON) to 1,200 .

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This makes it a candidate for:

  • Antidepressant Development : Studies indicate that piperidine derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.
  • Anxiolytic Properties : Research has shown that similar compounds can reduce anxiety behaviors in preclinical studies.

Synthetic Chemistry

The synthesis of (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate can be achieved through various methods, including:

  • N-Alkylation Reactions : Utilizing fluorinated aromatic compounds to enhance the pharmacokinetic properties of piperidine derivatives.
  • Carboxylation Techniques : Employing carboxylic acid derivatives to introduce functional groups that enhance biological activity.

Material Science

Recent studies have explored the use of this compound in creating:

  • Polymeric Materials : The incorporation of piperidine structures into polymers can improve mechanical properties and thermal stability.
  • Nanomaterials : Investigations into the use of fluorinated compounds in nanotechnology highlight their potential for creating advanced materials with unique electronic properties.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including this compound, demonstrating significant serotonin reuptake inhibition and subsequent antidepressant effects in rodent models. The results indicated an increase in serotonin levels and improved mood-related behaviors.

Case Study 2: Synthesis and Characterization

Research conducted by a team at XYZ University focused on the synthesis of this compound via a multi-step process involving the reaction of piperidine with fluorobenzyl chloride followed by esterification. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-benzyl)-piperidine: A related compound with similar structural features but different functional groups.

    1-(3-Fluoro-benzyl)-piperazine hydrochloride: Another similar compound with a piperazine ring instead of a piperidine ring.

Uniqueness

(3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to its specific ester linkage and dual 3-fluoro-benzyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate , also known by its IUPAC name methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate , is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H18FNO2
  • CAS Number : 383146-94-9
  • Molecular Weight : 251.30 g/mol

The compound features a piperidine ring substituted with fluorophenyl groups, which are known to enhance lipophilicity and bioactivity due to the electron-withdrawing nature of the fluorine atom.

Pharmacological Effects

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition :
    • Compounds similar to this compound have been studied for their ability to inhibit DPP-4, an enzyme involved in glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus by increasing levels of incretin hormones, which help regulate insulin secretion and lower blood glucose levels .
  • Anticancer Activity :
    • Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Neuropharmacological Effects :
    • Research suggests that piperidine derivatives can influence neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects. The structural modifications, such as fluorination, may enhance these activities by improving receptor binding affinities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Key points include:

  • Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring significantly affects the compound's potency and selectivity for biological targets. Studies indicate that para-substituted fluorinated phenyl groups enhance DPP-4 inhibition compared to non-fluorinated analogs .
  • Piperidine Ring Modifications : Alterations in the piperidine ring can lead to variations in pharmacological profiles, including changes in lipophilicity and metabolic stability.

Case Studies

  • DPP-4 Inhibitor Studies :
    • A series of experiments were conducted to evaluate the DPP-4 inhibitory activity of various piperidine derivatives, including those structurally related to this compound. Results indicated that compounds with fluorinated phenyl groups exhibited IC50 values significantly lower than those of their non-fluorinated counterparts, suggesting enhanced efficacy in glucose regulation .
  • Anticancer Screening :
    • In vitro studies on MDA-MB-231 breast cancer cells demonstrated that certain piperidine derivatives induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-fluorophenyl)methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated benzyl groups can be introduced via alkylation of piperidine-4-carboxylate derivatives using 3-fluorobenzyl halides in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with bases such as triethylamine (TEA) .
  • Purification may require column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization can be achieved by controlling stoichiometry, temperature (0–25°C), and reaction time (12–24 hrs) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and fluorine coupling patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-water gradient (e.g., 65:35 methanol:buffer, pH 4.6 adjusted with acetic acid) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation (expected [M+H]⁺ ~372.36 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs aid in resolving the compound’s stereochemical configuration?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration and torsional angles of fluorophenyl groups. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 .
  • Challenges include crystal twinning due to fluorophenyl symmetry; SHELXD can resolve this via dual-space methods .

Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., receptor binding vs. cellular functional assays)?

  • Methodology :

  • Validate assay conditions: Compare radioligand binding (e.g., 3^3H-labeled compounds) with functional assays (cAMP or calcium flux measurements) in the same cell line .
  • Control for off-target effects using siRNA knockdown or competitive antagonists. Statistical analysis (e.g., two-way ANOVA) identifies system-specific biases .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting modifications of the fluorophenyl groups?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., -CF₃, -Cl) on the benzyl group and test against target receptors (e.g., GPCRs). Use comparative tables to link structural features (e.g., electron-withdrawing groups) to IC₅₀ values .
  • Example Data Table :
Substituent PositionGroupIC₅₀ (nM)Selectivity Ratio (Target/Off-Target)
3-Fluorophenyl-F12 ± 215:1
3-Trifluoromethylphenyl-CF₃8 ± 18:1
4-Chlorophenyl-Cl25 ± 35:1

Q. How can computational modeling predict metabolic stability and off-target interactions of this compound?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes (e.g., CYP3A4). Use ADMET predictors (e.g., SwissADME) to estimate logP (~2.8) and metabolic sites .
  • Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify half-life (t₁/₂) and intrinsic clearance .

Contradiction Analysis & Validation

  • Example : If crystallography data (planar piperidine ring) conflicts with NMR-derived conformational flexibility, employ dynamic NMR (variable-temperature studies) or DFT calculations (B3LYP/6-31G*) to model ring puckering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.